REACTION_CXSMILES
|
[C:1]1([NH:9][C:10]([NH:12][CH3:13])=[S:11])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][C:2]=1[CH3:8].C(OC(O[CH2:21][CH3:22])CCl)C.[OH-]>Cl>[C:1]1([N:9]=[C:10]2[N:12]([CH3:13])[CH:22]=[CH:21][S:11]2)[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][C:2]=1[CH3:8]
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Name
|
|
Quantity
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19.4 g
|
Type
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reactant
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Smiles
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C1(=C(C=C(C=C1)C)C)NC(=S)NC
|
Name
|
|
Quantity
|
15.2 g
|
Type
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reactant
|
Smiles
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C(C)OC(CCl)OCC
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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Cl
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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EXTRACTION
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Details
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The ether extract
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Type
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WASH
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Details
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is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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DISTILLATION
|
Details
|
the ether is then distilled off
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Type
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DISTILLATION
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Details
|
The oily residue is distilled
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Name
|
|
Type
|
|
Smiles
|
C1(=C(C=C(C=C1)C)C)N=C1SC=CN1C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |